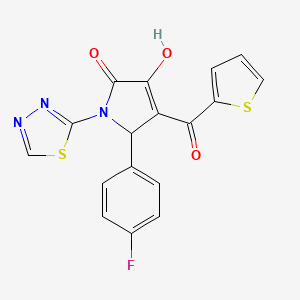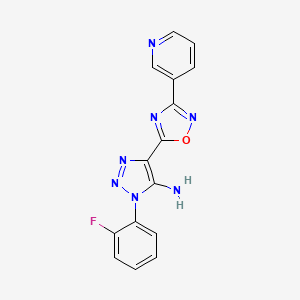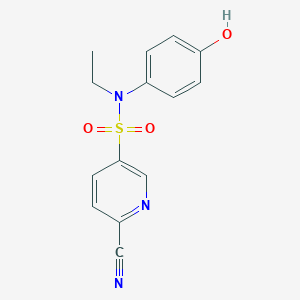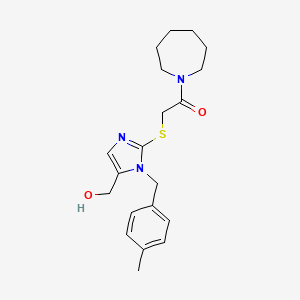![molecular formula C14H21NO5S B2787377 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropane-1-sulfonamide CAS No. 2034262-39-8](/img/structure/B2787377.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropane-1-sulfonamide” is related to AMG 9810, a competitive antagonist of capsaicin activation . It blocks all known modes of TRPV1 activation, including protons, heat, and endogenous ligands .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 . This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, which is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF and lithium hydride as a base .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated both experimentally and theoretically . Properties such as spectral data, bond length, bond angle, dihedral angles, thermodynamic parameters, molecular surface, FMO analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis were theoretically investigated .Chemical Reactions Analysis
The reaction mechanism of similar compounds was proposed as an intramolecular aromatic electrophilic substitution of 1-bromo-2-(aryloxymethyl)thiiran-1-iums, generated from aryloxymethylthiiranes and NBS, and the subsequent DMSO nucleophilic ring opening reaction of thiiran-1-iums followed by the water displacement .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectral techniques (IR, 1H NMR, and EIMS) and theoretical calculations (DFT/B3LYP method and 6-311++G(d,p) set) .Scientific Research Applications
Alzheimer’s Disease Treatment
The compound and its derivatives have been synthesized as potential therapeutic agents for Alzheimer’s disease . The inhibition activity of these synthesized molecules was studied to assess their possible therapeutic effect on Alzheimer’s disease .
Antibacterial Agents
The compound has been synthesized as a potent antibacterial agent . The synthesized derivatives were screened for their antibacterial potential .
Enzyme Inhibitors
The compound and its derivatives have been found to be moderate enzyme inhibitors . They were screened for their inhibitory activity against the lipoxygenase enzyme .
Antiviral Medications
Sulfonamides, which include this compound, are widely used in antiviral medications .
Antimigraine Medications
Sulfonamides, including this compound, are also used in antimigraine medications .
Antidiuretic Medications
This compound, as a part of the sulfonamides group, is used in antidiuretic medications .
Organic Synthesis Reactions
Sulfonamides, including this compound, can be used in organic synthesis reactions to produce dendrimers .
Ligands for Catalysts of Asymmetrical Reactions
Sulfonamides, including this compound, can be used as ligands for catalysts of asymmetrical reactions .
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.
Mode of Action
This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the nervous system.
Biochemical Pathways
The inhibition of cholinesterase enzymes affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, this compound can enhance or prolong the signal transmission in this pathway.
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body.
Result of Action
The result of this compound’s action is an increase in the concentration of acetylcholine in the nervous system . This can lead to enhanced signal transmission in the cholinergic pathway. The exact molecular and cellular effects can vary depending on the specific context and the other biochemical processes involved.
Future Directions
The future directions for research on this compound could involve further investigation of its potential uses in medical and pharmaceutical applications, given its relation to AMG 9810, a competitive antagonist of capsaicin activation . Further studies could also explore its potential as a TRPV1 antagonist .
properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-10(2)9-21(17,18)15-8-12(16)11-3-4-13-14(7-11)20-6-5-19-13/h3-4,7,10,12,15-16H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTYLBXJLYGNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC(C1=CC2=C(C=C1)OCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2787295.png)

![N-(4-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2787299.png)
![tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate](/img/structure/B2787300.png)
![6-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2787301.png)


![2-[(1-Naphthylamino)methyl]phenol](/img/structure/B2787306.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2787310.png)
![N-(2,5-dimethoxyphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2787311.png)

![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2787313.png)
![N-(4-bromo-2-methylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2787314.png)
![5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol](/img/structure/B2787316.png)